![molecular formula C10H9N3O4 B2992683 (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid CAS No. 110250-46-9](/img/structure/B2992683.png)
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid, also known as INH1, is a small molecule inhibitor of the Rho GTPase family. It has been found to have potential therapeutic effects in various diseases, including cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid inhibits the activity of Rho GTPases by binding to their effector-binding domain. This prevents the interaction between Rho GTPases and their downstream effectors, which are involved in various cellular processes, including actin cytoskeleton organization, gene expression, and cell proliferation. Inhibition of Rho GTPases by (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and Physiological Effects:
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to have various biochemical and physiological effects. In cancer cells, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid induces apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In animal models, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has also been shown to inhibit the migration and invasion of cancer cells and reduce the angiogenic potential of endothelial cells.
Vorteile Und Einschränkungen Für Laborexperimente
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and target intracellular proteins. It has been extensively studied and has a well-established mechanism of action. However, (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has low stability in solution, which can lead to degradation over time.
Zukünftige Richtungen
For the study of (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid include the development of more potent and selective inhibitors, the study of its effects in combination with other drugs or therapies, and the exploration of its potential applications in other diseases.
Synthesemethoden
The synthesis of (Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid involves the reaction between 2-isonicotinoylhydrazine and ethyl acetoacetate. The reaction is carried out in the presence of a base, such as potassium hydroxide, and a solvent, such as ethanol. The product is then purified using column chromatography. The yield of the synthesis is around 50%.
Wissenschaftliche Forschungsanwendungen
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid has been extensively studied for its potential therapeutic effects in various diseases. It has been found to inhibit the activity of Rho GTPases, which play a crucial role in cell migration, proliferation, and survival. Inhibition of Rho GTPases has been shown to have potential therapeutic effects in cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
(Z)-4-oxo-4-[2-(pyridine-4-carbonyl)hydrazinyl]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c14-8(1-2-9(15)16)12-13-10(17)7-3-5-11-6-4-7/h1-6H,(H,12,14)(H,13,17)(H,15,16)/b2-1- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNWTBOKOQOBRG-UPHRSURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NNC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1C(=O)NNC(=O)/C=C\C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(2-isonicotinoylhydrazinyl)-4-oxobut-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.